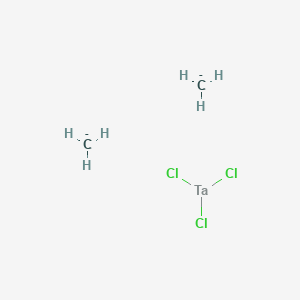

Carbanide;trichlorotantalum

Description

Carbanide;trichlorotantalum refers to a class of tantalum(V) complexes containing carbanide ligands (e.g., aminopyridinato groups) and three chloride ligands. These compounds, such as bis(2-benzylaminopyridinato)trichlorotantalum(V) (Compound 1) and trichlorobis[2,6-di(phenylamino)pyridinato-N,N']tantalum(V) (Compound 2), are synthesized for catalytic applications, particularly in ethene polymerization . Their structure features a central tantalum atom bonded to nitrogen-donor ligands and chlorides, enabling high reactivity when activated by co-catalysts like methylaluminoxane (MAO) .

Properties

CAS No. |

41453-05-8 |

|---|---|

Molecular Formula |

C2H6Cl3Ta-2 |

Molecular Weight |

317.37 g/mol |

IUPAC Name |

carbanide;trichlorotantalum |

InChI |

InChI=1S/2CH3.3ClH.Ta/h2*1H3;3*1H;/q2*-1;;;;+3/p-3 |

InChI Key |

GZBTYAPIEVBOLB-UHFFFAOYSA-K |

Canonical SMILES |

[CH3-].[CH3-].Cl[Ta](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;trichlorotantalum typically involves the reaction of a carbanide source with a tantalum chloride precursor. One common method is the reaction of a lithium carbanide with tantalum pentachloride under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, the handling of reactive intermediates and the control of reaction conditions are critical to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbanide;trichlorotantalum can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.

Reduction: Reduction reactions can yield lower oxidation state tantalum species.

Substitution: The chlorine atoms in the trichlorotantalum moiety can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tantalum oxides, while substitution reactions can produce a variety of organotantalum compounds.

Scientific Research Applications

Carbanide;trichlorotantalum has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds.

Biology: The compound’s unique properties are being explored for potential use in biological imaging and as a catalyst in biochemical reactions.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.

Industry: this compound is used in the development of advanced materials, including high-performance alloys and coatings.

Mechanism of Action

The mechanism by which carbanide;trichlorotantalum exerts its effects involves the interaction of the carbanide anion with various molecular targets. The carbanide anion acts as a nucleophile, attacking electrophilic centers in target molecules. This can lead to the formation of new bonds and the modification of existing molecular structures. The trichlorotantalum moiety can also participate in coordination chemistry, forming complexes with other molecules and facilitating catalytic reactions.

Comparison with Similar Compounds

Research Implications and Industrial Relevance

- Catalysis : this compound complexes bridge the gap between metallocenes and cheaper alternatives, offering scalable PE production with controlled polymer properties .

- Challenges : Sensitivity to moisture and air necessitates stringent handling, unlike robust metallocene systems .

- Future Directions: Hybrid ligands (e.g., mixed aminopyridinato-cyclopentadienyl) could enhance activity while reducing co-catalyst dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.